molecular formula C20H29N3 B1667676 Atiprosin CAS No. 89303-63-9

Atiprosin

Cat. No.: B1667676
CAS No.: 89303-63-9
M. Wt: 311.5 g/mol
InChI Key: WXNVFYIBELASJW-AZUAARDMSA-N
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Preparation Methods

The synthesis of Atiprosin involves several steps, starting with the preparation of the core structure, which is a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Atiprosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .

Comparison with Similar Compounds

Atiprosin is similar to other alpha-1-adrenergic receptor antagonists such as Prazosin and Ketanserin. it is unique in its specific chemical structure and the balance of its alpha-blocking and antihistamine activities. Unlike Prazosin, which is widely used in clinical practice, this compound was never marketed . Ketanserin, on the other hand, also has serotonin receptor antagonist properties, which this compound lacks .

Similar Compounds

Properties

CAS No.

89303-63-9

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene

InChI

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1

InChI Key

WXNVFYIBELASJW-AZUAARDMSA-N

SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Isomeric SMILES

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Canonical SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

atiprosin
atiprosin maleate
AY 28,228
AY-28228
pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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